molecular formula C18H15FN2O4S B2767241 3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide CAS No. 690643-38-0

3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

Cat. No. B2767241
M. Wt: 374.39
InChI Key: RCXHLHDAPLVEDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the introduction of the fluorobenzenesulfonamido group, and the attachment of the benzamide group21.



Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring, the fluorobenzenesulfonamido group, and the benzamide group would all contribute to the overall structure21.



Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. The furan ring might undergo reactions typical of aromatic compounds, while the fluorobenzenesulfonamido and benzamide groups might undergo reactions typical of amides21.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the presence of the functional groups4.


Scientific Research Applications

Molecular Interaction Models

  • Derhovanessian et al. (1999) used complexes formed between fluorobenzene and N-methylformamide or benzene as models for the interaction of fluoroaromatic drugs with carbonic anhydrase II. Their findings support the hypothesis that favorable fluorine-hydrogen interactions affect binding affinity, which can be crucial in the design of more effective drugs (Derhovanessian et al., 1999).

Antitumor Applications

  • Huang et al. (2001) explored sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard for their potent antitumor properties with low toxicity. Their work provides a basis for the design of new cancer therapies leveraging the structural features of sulfonamides (Huang et al., 2001).

Antibacterial and Antifungal Activities

  • Velupillai et al. (2015) synthesized a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, demonstrating their potential in antibacterial and antifungal applications. This research showcases the versatility of fluoroaromatic and furan compounds in addressing resistant microbial strains (Velupillai et al., 2015).

Fluorine Labeling for Imaging

  • Tu et al. (2007) developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Their work highlights the importance of fluorinated compounds in medical imaging and diagnostics, providing insights into tumor biology and aiding in the development of targeted therapies (Tu et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety4.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with biological targets3.


Please note that this is a general analysis based on the functional groups present in the compound. For a detailed and accurate analysis, experimental data and further research would be required.


properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXHLHDAPLVEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

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